Vibi C

RP-HPLC purification ion-pairing chromatography Möbius cyclotide

Vibi C (cyclotide vibi-C, UniProt P85241) is a 29-amino-acid head-to-tail macrocyclic peptide belonging to the cyclotide family, specifically the Möbius subfamily, isolated from the alpine violet Viola biflora and also identified in Viola tricolor. It possesses the canonical cyclic cystine knot (CCK) motif defined by three intramolecular disulfide bonds (Cys5–Cys19, Cys9–Cys21, Cys14–Cys26) that confers exceptional thermal, chemical, and enzymatic stability.

Molecular Formula
Molecular Weight
Cat. No. B1575609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibi C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vibi C Cyclotide: Structural Identity and Procurement Baseline for the Möbius Subfamily Member from Viola biflora


Vibi C (cyclotide vibi-C, UniProt P85241) is a 29-amino-acid head-to-tail macrocyclic peptide belonging to the cyclotide family, specifically the Möbius subfamily, isolated from the alpine violet Viola biflora and also identified in Viola tricolor [1]. It possesses the canonical cyclic cystine knot (CCK) motif defined by three intramolecular disulfide bonds (Cys5–Cys19, Cys9–Cys21, Cys14–Cys26) that confers exceptional thermal, chemical, and enzymatic stability [1][2]. With an average isotopic mass of 2975.37 Da, a net charge of zero, and a single Trp residue in loop 5 preceding the hallmark cis-Pro that defines the Möbius topology, Vibi C occupies a distinct physicochemical niche within the vibi series (A–K) [1][3]. The mature peptide was fully sequenced by MS/MS and quantitative amino acid analysis with protein-level evidence [1][2].

Why Vibi C Cannot Be Interchanged with Other Cyclotides in Research and Industrial Procurement


Cyclotides are not functionally interchangeable despite sharing the CCK scaffold. The vibi series from Viola biflora alone spans two subfamilies—Möbius (vibi A–D) and bracelet (vibi E–K)—with divergent net charge, hydrophobicity, and biological potency profiles [1]. Critically, the Möbius cyclotide vibi C carries a net charge of zero and was experimentally shown to be the least affected by ion-pairing acid choice during RP-HPLC purification, a behavior that directly impacts isolation strategy, purity, and yield [1][2]. Substituting vibi C with a bracelet cyclotide such as vibi G (net charge +1, IC₅₀ 0.96 µM against U-937 lymphoma cells) or with the Möbius analog vibi D (net charge +1, not cytotoxic at 30 µM) would alter both chromatographic recovery and biological readout [1]. Even among Möbius cyclotides, the conserved Trp residue in loop 5 of vibi C is replaced by Tyr in vibi A, B, and D, indicating that subtle sequence variations can influence surface hydrophobicity and membrane-targeting properties [1]. Generic substitution therefore risks irreproducible purification, incorrect structure-activity correlation, and flawed biological conclusions.

Quantitative Differentiation Evidence for Vibi C Cyclotide Relative to Closest Analogs


Chromatographic Selectivity: Vibi C Exhibits the Lowest Acid-Dependent Retention-Time Shift Among Vibi Cyclotides

In a direct head-to-head comparison under identical RP-HPLC conditions, the Möbius cyclotide vibi C (net charge 0) displayed the smallest shift in retention time when the ion-pairing acid was changed from formic acid (HCO₂H) to trifluoroacetic acid (TFA), whereas the bracelet cyclotide vibi H (net charge +2) was the most affected [1]. This differential acid sensitivity was quantified as the percentage difference in % eluent B at the point of elution for the cyclotide mixture, and the observation was subsequently exploited to optimize preparative purification of the vibi series [1]. The zero-net-charge state of vibi C minimizes electrostatic interaction variability with the ion-pair reagent, rendering its chromatographic behavior more predictable and robust across commonly used HPLC mobile phase systems [1][2].

RP-HPLC purification ion-pairing chromatography Möbius cyclotide

Subfamily-Dependent Cytotoxic Potency: Möbius Cyclotide Vibi C Aligns with the Low-Cytotoxicity Profile of Its Subfamily, in Contrast to Bracelet Cyclotides

In the fluorometric microculture cytotoxicity assay (FMCA) using the human lymphoma cell line U-937 GTB, bracelet cyclotides vibi E, G, and H exhibited IC₅₀ values of 3.2 µM, 0.96 µM, and 1.6 µM respectively, whereas the Möbius cyclotide vibi D showed no cytotoxicity at the highest tested concentration of 30 µM [1]. Although vibi C was not individually tested in this assay, it belongs to the same Möbius subfamily as vibi D and shares a net charge of zero—an even lower charge state than vibi D (net charge +1)—supporting the class-level inference that vibi C, like vibi D, is likely to exhibit minimal cytotoxicity toward U-937 cells relative to bracelet cyclotides [1][2]. This subfamily-level structure-activity correlation is well established: bracelet cyclotides with higher net positive charge generally display greater membrane-disrupting and cytotoxic potency than Möbius cyclotides [1].

cytotoxicity Möbius vs bracelet cyclotide structure-activity relationship

Conserved Trp Residue in Loop 5: A Sequence-Level Differentiator of Vibi C Within the Möbius Subfamily

Among the four Möbius cyclotides isolated from Viola biflora (vibi A–D), vibi C uniquely retains the Trp residue in loop 5 that is conserved across all other known Möbius cyclotides and immediately precedes the cis-Pro responsible for the 180° backbone twist characteristic of the Möbius topology [1]. In contrast, vibi A, B, and D each carry a Tyr substitution at this position [1]. This Trp conservation has structural implications: Trp is a bulkier, more hydrophobic aromatic residue than Tyr, and its presence in loop 5 may influence local backbone conformation, surface hydrophobicity, and the energetics of membrane interaction [1]. Additionally, vibi D contains an extra Arg residue in loop 2 (net charge +1), while vibi C has no additional charged residues beyond the conserved Glu in loop 1 and Arg in loop 6, resulting in a net charge of zero [1][2].

cyclotide sequence alignment Möbius topology Trp residue conservation

Mass and Physicochemical Fingerprint Distinguishing Vibi C from Co-Expressed Vibi Cyclotides

Vibi C was detected as a distinct peak in base peak chromatograms (m/z 800–1800) of Viola biflora extracts, with an experimentally determined electrospray mass of 2974 Da (average isotopic mass 2975.37 Da), clearly resolved from co-expressed cyclotides including vibi D (2986.40 Da), vibi E (3081.62 Da), vibi G (3222.79 Da), vibi H (3272.93 Da), cycloviolacin O2 (3140.69 Da), cycloviolacin O9 (3140.69 Da), and varv A (2878.25 Da) [1][2]. The computed physicochemical parameters—pI 5.96, net charge 0, hydrophobicity (GRAVY) 0.248, aliphatic index 36.9, Boman index −14.86—provide a unique multi-parameter signature that differs from every other vibi cyclotide [3]. For example, vibi D has a net charge of +1 and higher mass, while vibi G and H have substantially higher masses, net charges, and hydrophobicity values consistent with their bracelet classification [1].

intact mass spectrometry physicochemical profiling cyclotide identification

Protein-Level Structural Validation Status: Vibi C Is Sequenced at the Protein Level, Not Solely Predicted from Transcripts

Among the 11 cyclotides (vibi A–K) reported from Viola biflora, only vibi A–H were identified at the protein level by direct isolation and MS/MS sequencing, while vibi I–K were predicted solely from cDNA clones and have not been confirmed as expressed mature peptides [1]. Vibi C was fully characterized by reduction, S-carbamidomethylation, enzymatic digestion (trypsin and endoproteinase GluC), quantitative amino acid analysis, and MS/MS sequencing—yielding a complete, unambiguous sequence assignment with UniProt protein-level evidence status PE=1 [1][2]. In contrast, vibi I, J, and K exist only as cDNA-predicted sequences (UniProt entries P85247–P85249) without protein-level confirmation, and vibi B had insufficient material for complete amino acid analysis, leaving one Leu/Ile assignment based on homology alone [1]. This evidentiary tier distinction is crucial for procurement: vibi C's sequence is experimentally verified, reducing the risk of ordering a cyclotide that may not exist as a mature peptide in nature.

protein-level evidence MS/MS sequencing cyclotide characterization

Optimal Research and Industrial Application Scenarios for Vibi C Cyclotide Based on Quantitative Differentiation Evidence


Scaffold for Trp-Based Label-Free Biophysical Binding and Folding Assays

Vibi C is the only Möbius cyclotide in the vibi A–D series that retains the conserved Trp residue in loop 5. This provides an intrinsic, environment-sensitive fluorophore enabling label-free monitoring of cyclotide folding, stability, and ligand-binding events via tryptophan fluorescence quenching or anisotropy measurements [1]. The zero net charge minimizes non-specific electrostatic interactions with charged surfaces or serum proteins, reducing background in biophysical assays compared to positively charged bracelet cyclotides such as vibi G or H [1][2]. For cyclotide grafting applications—where a bioactive epitope is inserted into the cyclotide scaffold—vibi C's Trp fluorescence offers a built-in reporter for correct folding of engineered variants without requiring additional fluorescent labels [1].

Negative Control for Cytotoxicity Screens Differentiating Möbius from Bracelet Cyclotide Activity

The established class-level evidence that Möbius cyclotides (vibi D, IC₅₀ >30 µM) are minimally cytotoxic compared to bracelet cyclotides (vibi G, IC₅₀ 0.96 µM; vibi H, IC₅₀ 1.6 µM) positions vibi C as a candidate low-cytotoxicity comparator in structure-activity relationship (SAR) studies [1]. Its zero net charge and conserved Trp residue make it a cleaner Möbius reference than vibi D (net charge +1, Tyr substitution), enabling researchers to dissect the contributions of net charge, loop 5 residue identity, and subfamily topology to membrane-disrupting activity [1][3]. This application is especially relevant for groups screening cyclotides for selectivity between cytotoxic anticancer activity and hemolytic toxicity.

Chromatographic Method Development Standard for Cyclotide Purification

Vibi C's minimal sensitivity to ion-pairing acid choice (HCO₂H vs TFA) makes it an ideal calibration standard for developing robust RP-HPLC purification protocols applicable to both Möbius and bracelet cyclotides [1]. When co-injected with acid-sensitive bracelet cyclotides (e.g., vibi H), vibi C serves as an internal reference peak whose retention time remains relatively invariant, facilitating method transfer between laboratories using different mobile phase acidification protocols [1]. For contract research organizations and core facilities purifying diverse cyclotide libraries, vibi C can be used to benchmark column performance and mobile phase consistency across multiple cyclotide projects.

Source of Defined Möbius Cyclotide for Structural Biology and AlphaFold Model Validation

Vibi C has a publicly available AlphaFold computed structure model (AF-P85241-F1) with a global pLDDT confidence score of 89.78, indicating high-confidence prediction of the Möbius cyclotide fold [4]. As one of only 8 protein-level validated vibi cyclotides with a complete, unambiguous sequence, vibi C provides a reliable experimental reference for validating computational models of Möbius cyclotide structure and dynamics [1][2]. The RCSB PDB entry (AF_AFP85241F1) enables direct download of the predicted coordinates for molecular dynamics simulations, docking studies, or NMR resonance assignment benchmarking [4].

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